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Compound of Interest

Compound Name: Phenyiltrimethylsilane

Cat. No.: B1584984

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of
phenyltrimethylsilane (PhSiMes) as a precursor for the chemical vapor deposition (CVD) of
hydrogenated silicon carbide (SiCx:H) thin films. This document outlines the precursor's
properties, experimental protocols for thin film deposition, and expected film characteristics,
making it a valuable resource for researchers in materials science and professionals in drug
development utilizing thin-film coatings for medical devices or biosensors.

Introduction to Phenyltrimethylsilane as a CVD
Precursor

Phenyltrimethylsilane is an organosilicon compound that has demonstrated significant
potential as a precursor for the gas-phase deposition of SiCx:H films.[1] Its sufficient volatility
and thermal stability make it a suitable candidate for CVD processes.[1] The use of
phenyltrimethylsilane allows for the production of dielectric films of hydrogenated silicon
carbide, which are of interest for various applications due to their tunable properties.[1]

Key Advantages:

 Sufficient Volatility and Thermal Stability: Essential for consistent precursor delivery to the
reaction chamber.[1]
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» Single-Source Precursor: Provides both silicon and carbon, simplifying the deposition
process.

e Formation of Hydrogenated Amorphous SiC (a-SiC:H): The presence of hydrogen in the
precursor and carrier gases allows for the deposition of amorphous films with passivating
properties.

Precursor Properties

A thorough understanding of the precursor's physical and chemical properties is crucial for
designing a successful CVD process.

Property Value Reference
Molecular Formula CoH14Si

Molecular Weight 150.29 g/mol

Boiling Point 168-170 °C

Density 0.873 g/mL at 25 °C

Refractive Index (n20/D) 1.491

Volatility Sufficient for CVD applications [1]

- Thermally stable for use as a
Thermal Stability CVD [1]
precursor

Experimental Protocols for SiCx:H Thin Film
Deposition

The following protocols are based on established CVD methodologies for organosilicon
precursors and specific findings related to phenyltrimethylsilane.

General Plasma-Enhanced Chemical Vapor Deposition
(PECVD) Protocol
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This protocol describes a general procedure for the deposition of a-SiC:H films using
phenyltrimethylsilane in a PECVD system.

Materials and Equipment:

Phenyltrimethylsilane (PhSiMes) precursor

e Helium (He) or Hydrogen (Hz) carrier gas

o PECVD reactor with a high-frequency (13.56 MHz) power supply
e Substrates (e.g., silicon wafers, glass)

e Vacuum pump system

e Mass flow controllers (MFCs)

o Heated precursor delivery lines

Procedure:

e Substrate Preparation:

o Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon
wafers) to remove organic and inorganic contaminants.

o Load the cleaned substrates into the PECVD reaction chamber.
e System Pump-Down:

o Evacuate the reaction chamber to a base pressure of approximately 10~° Torr to minimize
atmospheric contamination.

e Precursor and Carrier Gas Delivery:

o Heat the phenyltrimethylsilane bubbler to a controlled temperature (e.g., 40-60 °C) to
ensure a stable vapor pressure.

o Use a carrier gas (e.g., Helium) to transport the precursor vapor into the reaction chamber.
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o Precisely control the flow rates of the precursor and carrier gas using mass flow
controllers.

o Deposition Process:

o

Heat the substrate to the desired deposition temperature (e.g., 100-400 °C).[1]

[e]

Introduce the precursor and carrier gas mixture into the chamber.

o

Set the process pressure to the desired value (e.g., 0.01 Torr).[1]

[¢]

Ignite the plasma by applying RF power to the showerhead electrode.

[¢]

Maintain the deposition parameters for the desired time to achieve the target film
thickness.

o Post-Deposition:
o Turn off the RF power and stop the precursor flow.
o Allow the substrates to cool down under a continuous flow of the carrier gas.

o Vent the chamber to atmospheric pressure and unload the coated substrates.

Deposition Parameters and their Influence

The properties of the deposited SiCx:H films are highly dependent on the deposition
parameters. Thermodynamic modeling can be used to predict the optimal conditions for film
deposition.[1]
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. Influence on Film
Parameter Typical Range .
Properties

Affects film composition,

structure, and growth rate.
Substrate Temperature 100 - 400 °C )

Increasing temperature can

decrease the growth rate.[1]

Influences the plasma
chemistry and the mean free

Process Pressure 0.001 - 0.1 Torr path of reactive species,
affecting film uniformity and
density.[1]

Determines the availability of

silicon and carbon species,
Precursor Flow Rate 5-50 sccm ) ] -

impacting the deposition rate

and film stoichiometry.

Dilutes the precursor and
influences plasma

Carrier Gas (He/Hz2) Flow Rate 50 - 500 sccm characteristics. Hz can
participate in the reaction to

control hydrogen content.

Affects the dissociation of the

precursor and the energy of
RF Power 10-100 W ions bombarding the substrate,

influencing film stress and

density.

Film Characterization and Expected Properties

The deposited SiCx:H films can be characterized using various analytical techniques to
determine their physical, chemical, and electrical properties.
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Property

Typical Values/Observations

Film Composition

Hydrogenated silicon carbide (SiCx:H). The
stoichiometry (x) and hydrogen content can be

varied by adjusting deposition parameters.

Structure

Amorphous, as indicated by the "a-" prefix in a-
SIiC:H.

Deposition Rate

Decreases with increasing synthesis
temperature. A study showed a decrease from

65 to 30 nm/min as temperature increased.[1]

Infrared (IR) Spectroscopy

IR spectra of films synthesized from a mixture of
PhSiMes and helium show characteristic peaks
for Si-C and C-H bonds. The intensity and
position of these peaks change with deposition

temperature.[1]

Dielectric Properties

Can be tailored to produce dielectric films.[1]

Visualizations

Chemical Structure of Phenyltrimethylsilane

Caption: Phenyltrimethylsilane (PhSiMes) Structure.

General CVD Experimental Workflow
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Caption: General Phenyltrimethylsilane CVD Workflow.

Influence of Deposition Temperature on Growth Rate
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Caption: Temperature vs. Growth Rate Relationship.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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